molecular formula C7H7Br2NO2S B2736214 (2,6-Dibromophenyl)methanesulfonamide CAS No. 256651-56-6

(2,6-Dibromophenyl)methanesulfonamide

Cat. No.: B2736214
CAS No.: 256651-56-6
M. Wt: 329.01
InChI Key: MRRZJICAHZUZBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-Dibromophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H7Br2NO2S and a molecular weight of 329.01 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring substituted with two bromine atoms at positions 2 and 6, and a methanesulfonamide group .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.

Scientific Research Applications

Organic Synthesis and Catalysis

Methanesulfonamide derivatives, including (2,6-Dibromophenyl)methanesulfonamide, are utilized in organic synthesis for their reactivity and selectivity in cross-coupling reactions. For instance, Rosen et al. (2011) reported a mild Pd-catalyzed N-arylation of methanesulfonamide with aryl bromides and chlorides, highlighting its utility in synthesizing complex molecules while avoiding genotoxic impurities Rosen, B. R., Ruble, J. C., Beauchamp, T., & Navarro, A. (2011). Organic letters. Similarly, Wilkinson (2011) demonstrated the use of methanesulfonic anhydride for promoting Friedel-Crafts acylation reactions, providing a "greener" methodology with minimal waste Wilkinson, M. (2011). Organic letters.

Materials Science

In the realm of materials science, methanesulfonamide derivatives are involved in the synthesis and characterization of novel compounds with potential applications in catalysis and molecular recognition. Shankar et al. (2011) synthesized diethyltin-based three-dimensional self-assemblies derived from sulfonate-phosphonate ligands, showcasing the structural versatility of methanesulfonamide derivatives Shankar, R., Jain, A., Kociok‐Köhn, G., & Molloy, K. (2011). Inorganica Chimica Acta.

Computational Chemistry

The study of methanesulfonamide derivatives extends to computational chemistry, where quantum chemical calculations are used to investigate their molecular properties. Karabacak et al. (2010) conducted a DFT-based computational study on N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide, focusing on molecular conformation, NMR chemical shifts, and vibrational transitions, providing insights into their electronic structure and reactivity Karabacak, M., Cinar, M., & Kurt, M. (2010). Journal of Molecular Structure.

Properties

IUPAC Name

(2,6-dibromophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRZJICAHZUZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CS(=O)(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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